methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate
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Overview
Description
Methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate is a heterocyclic compound that features a unique fusion of thieno and pyran rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired thieno[3,2-b]pyran ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug development for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-2H-pyran-3-carboxylate: Another heterocyclic compound with a pyran ring, but lacking the thieno fusion.
2-Aminothiophene-3-carboxylic acid: A precursor in the synthesis of the target compound, featuring a thiophene ring.
Polysubstituted 2-amino-4H-pyran derivatives: Compounds with similar structural motifs but different substitution patterns
Uniqueness
Methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate is unique due to its fused thieno and pyran rings, which confer distinct chemical and biological properties. This fusion enhances its potential as a versatile scaffold in drug design and material science .
Properties
Molecular Formula |
C9H7NO4S |
---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
methyl 2-amino-5-oxothieno[3,2-b]pyran-6-carboxylate |
InChI |
InChI=1S/C9H7NO4S/c1-13-8(11)4-2-6-5(14-9(4)12)3-7(10)15-6/h2-3H,10H2,1H3 |
InChI Key |
WTQKXCGNZGYYES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C(S2)N)OC1=O |
Origin of Product |
United States |
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